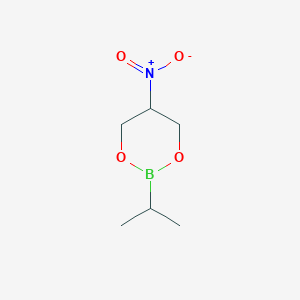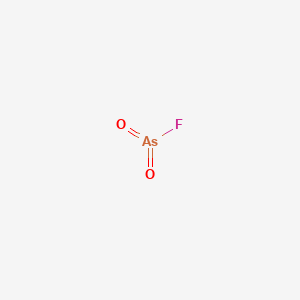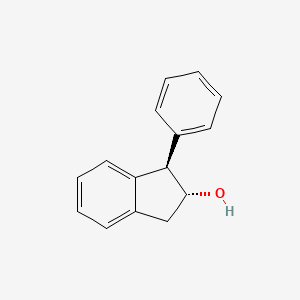
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-2-indanone using chiral catalysts. This process ensures the production of the desired enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as BINAP-Ru complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the fully saturated indane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 1-phenyl-2-indanone
Reduction: 1-phenylindane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol exerts its effects is primarily through its interactions with other molecules based on its chiral nature. The specific three-dimensional arrangement allows it to fit into enzyme active sites or receptor binding sites in a unique manner, influencing biochemical pathways and reactions. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- 1-phenyl-2-indanone
- 1-phenylindane
Uniqueness
What sets (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol apart from its similar compounds is its specific chiral configuration. This configuration can lead to different reactivity and interactions in chemical and biological systems compared to its enantiomer (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol. The unique three-dimensional structure of this compound allows it to be used in enantioselective synthesis and other applications where chirality is crucial.
Propriétés
Numéro CAS |
81707-26-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-14-10-12-8-4-5-9-13(12)15(14)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
Clé InChI |
AMWFMDXOJQHCGG-HUUCEWRRSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
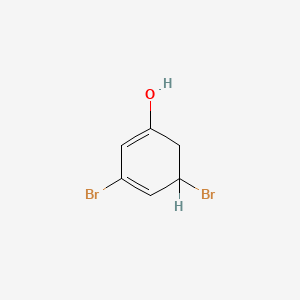

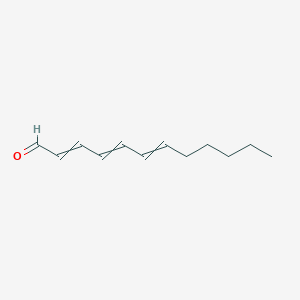
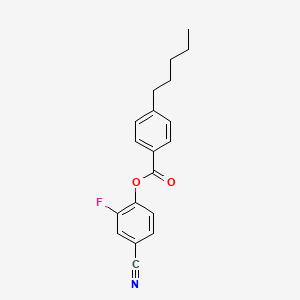
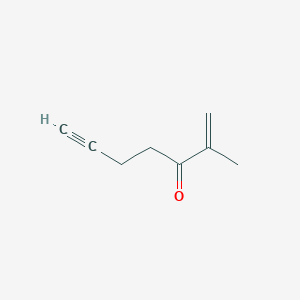
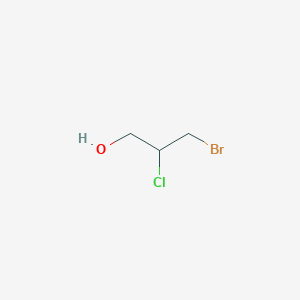
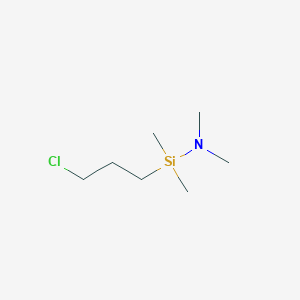
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

